Lead(2+) silicate

Description

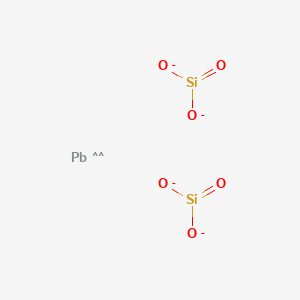

Structure

2D Structure

Properties

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Evolution of Lead 2+ Silicate Research

Early Investigations and Foundational Studies on Lead Silicate (B1173343) Compositions

The earliest known use of lead compounds in glass-like materials dates back to Mesopotamia around 1400 BC, where a blue glass fragment from Nippur was found to contain 3.66% lead(II) oxide (PbO). wikipedia.org A Babylonian tablet from 1700 BC even contains a recipe for a lead glaze. chemeurope.com However, these early occurrences suggest that lead oxide was not initially a primary fluxing agent. wikipedia.orgchemeurope.com It was during the Roman period, from the 1st century BC to the 1st century AD, that the use of lead compounds as a flux in glazed coatings became common, valued for reducing cracks and enhancing the optical brilliance of surfaces. core.ac.uk These early lead glazes typically contained 45-60% PbO. core.ac.uk

Foundational studies in the modern era have elucidated the fundamental structure of lead silicate glasses. It is understood that Lead(2+) silicate glasses form over a wide composition range, with PbO content reaching as high as 90 mol%. aps.org Research indicates that the network structure of these glasses is a complex interplay between SiO₄ tetrahedra and PbOₓ polyhedra (where x is primarily 4), with the latter also acting as a network former. aps.org The ratio of lead to silicon is a critical factor determining the structure of crystalline phases within the PbO-SiO₂ system. researchgate.net

Development of this compound Research within Glass and Ceramic Science History

The role of this compound in the history of glass and ceramic science is significant. In medieval Europe, lead was a key ingredient in the production of stained glass and ceramic glazes. wikipedia.orgcvma.ac.uk The interdependence between potters, glassmakers, and metalworkers is evident, as the litharge (lead oxide) produced during silver cupellation could be directly used by glassmakers. chemeurope.com

The 17th century marked a significant development with George Ravenscroft's design of lead silicate glasses, which were initially prone to degradation, a phenomenon known as crizzling. researchgate.net Later refinements in the composition, specifically increasing the lead oxide content, led to the stable and highly refractive lead crystal glass that became renowned. researchgate.net

In China, lead glass appeared during the Han Dynasty (206 BC – 220 AD), where it was used to imitate jade in ritual objects and jewelry. wikipedia.orgchemeurope.com The technology is thought to have been introduced via the Silk Road. chemeurope.com Lead glazes were also used on stoneware from the twelfth century and on porcelain from the fourteenth century. wikipedia.org Different types of high-lead glasses, including lead silica (B1680970) glasses with very high lead content (≥ 60% PbO) and potash or soda ash lead glasses with lower lead content (20-60% PbO), emerged across Europe and the Islamic world between the 9th and 10th centuries CE. nih.gov

Archaeological and Anthropological Research on Ancient this compound Materials

Archaeological and anthropological research has been instrumental in understanding the production, trade, and use of this compound materials in ancient cultures. The analysis of these materials provides insights into technological capabilities, economic networks, and cultural preferences.

The characterization of historical lead silicate artifacts relies on a suite of analytical techniques. Chemical analysis has revealed that Roman lead-glazed pottery often utilized two primary methods: applying lead oxide by itself to non-calcareous clay bodies, or a mixture of lead oxide and quartz to calcareous clay bodies. researchgate.net These glazes are typically high in lead, with varying amounts of other elements like alumina (B75360) and calcium oxide. researchgate.net The color of these glazes was often achieved by adding metal oxides, such as copper for green and iron for yellow and brown. core.ac.uk

In some Roman glazes, tin oxide has been detected, which was used as an opacifier. core.ac.uk However, the widespread use of tin-opacified glazes is more characteristic of the Islamic world, starting around the 8th-9th century AD in Iraq. core.ac.uk

Isotopic analysis, particularly of lead, has become a powerful tool for provenancing the raw materials used in ancient lead silicate objects. plos.orguchicago.edud-nb.infoisobarscience.com By comparing the lead isotope ratios in an artifact to those of known ore deposits, researchers can trace the geographic origins of the lead, shedding light on ancient trade routes and economic connections. plos.orgd-nb.infouchicago.edu For instance, studies on Roman lead-glazed ceramics have helped to identify production centers in regions like central Gaul and Italy. researchgate.net

Laser-induced breakdown spectroscopy (LIBS) is a minimally destructive technique used for the quantitative analysis of the chemical composition of historical glasses, including the determination of weathered layer thickness. mdpi.com

Here is an interactive data table summarizing the typical composition of Roman lead glazes:

| Component | Typical Concentration Range (wt%) | Function |

| Lead(II) oxide (PbO) | 45 - 60% | Flux, increases refractive index |

| Silicon dioxide (SiO₂) | Variable | Glass former |

| Aluminum oxide (Al₂O₃) | 2 - 7% | Stabilizer |

| Sodium oxide (Na₂O) + Potassium oxide (K₂O) | < 2% | Flux |

| Copper oxide (CuO) | Variable | Green colorant |

| Iron(III) oxide (Fe₂O₃) | Variable | Yellow/brown colorant |

| Tin(IV) oxide (SnO₂) | Trace amounts | Opacifier |

Data compiled from multiple archaeological studies. core.ac.uk

The preservation of historical this compound artifacts is a critical concern for conservators. Lead glasses, particularly those with a high lead content and low silica content, can be susceptible to chemical degradation, often referred to as "glass disease" or crizzling. researchgate.net This can manifest as surface haziness, weeping, or the formation of fine cracks.

One of the primary goals of preservation is to stabilize the object and prevent further deterioration. This often involves controlling the environmental conditions, particularly relative humidity, as moisture can accelerate the corrosion process. nps.gov For stained glass windows, protective glazing systems can be installed to shield the historical glass from the elements, although proper ventilation between the layers is crucial to prevent condensation. cvma.ac.uknps.govbuildingconservation.com

Cleaning of historical lead silicate objects must be approached with extreme caution. The use of water or non-ionic detergents may be appropriate in some cases, but a professional conservator should always make this determination after careful testing. nps.gov For heavily corroded metal artifacts, including lead, electrochemical methods can be used to reduce the corrosion products back to a stable metallic state. unirioja.es

In cases of physical damage, such as broken solder joints in leaded glass, careful resoldering can be performed. cvma.ac.uk The principle of minimal intervention is paramount, with the goal of retaining as much of the original material as possible. buildingconservation.comicomos.org For severely degraded glass surfaces, research into protective coatings, such as sol-gel silica films, is ongoing. researchgate.netresearchgate.net These coatings aim to provide a transparent, protective barrier without altering the appearance of the artifact. researchgate.netresearchgate.net

Synthetic Methodologies and Preparative Techniques for Lead 2+ Silicate Systems

High-Temperature Synthesis Routes for Lead(2+) Silicate (B1173343) Glasses and Ceramics

High-temperature synthesis methods are fundamental to producing lead(2+) silicate materials, particularly glasses and ceramics. These techniques involve the heating of precursor materials to high temperatures to induce melting or solid-state diffusion, leading to the formation of the desired lead silicate phases.

Melt-Quenching Fabrication of this compound Glasses

The melt-quenching technique is a widely employed method for the fabrication of this compound glasses. mdpi.combarc.gov.inoptica.orgaip.org This process involves melting a homogenous mixture of raw materials at elevated temperatures, followed by rapid cooling to prevent crystallization and form an amorphous solid. mdpi.comaip.org

The raw materials typically consist of high-purity oxide powders, such as silicon(IV) oxide (SiO2) and lead(IV) oxide (PbO2) or lead oxide (PbO). mdpi.comoptica.org The specific composition can be varied to tailor the properties of the resulting glass. barc.gov.inoptica.org For instance, the molar composition of (58-x)SiO2-32PbO-5K2O-5BaO-xTm2O3 has been used to create thulium-doped lead silicate glasses. optica.org Another example is the xSiO2∙(100-x)PbO2 system, where the ratio of silica (B1680970) to lead oxide is systematically varied. mdpi.com

The melting process is carried out in crucibles, often made of platinum or silica, at temperatures ranging from 950°C to 1550°C, depending on the composition. mdpi.comaip.org For example, glasses in the xSiO2∙(100-x)PbO2 system were melted at 950°C for lower silica content and 1050°C for higher silica content due to increased melt viscosity. mdpi.com In some cases, melting is performed in an air atmosphere. mdpi.comaip.org To ensure homogeneity, the melt can be bubbled with a gas like high-purity oxygen. optica.org

After holding the mixture at the desired temperature for a specific duration, typically ranging from 15 minutes to several hours, the molten material is rapidly cooled or "quenched." mdpi.comoptica.org This is commonly achieved by pouring the melt onto a preheated steel or brass mold and then annealing the resulting glass to relieve internal stresses. optica.orgresearching.cn The annealing temperature is typically set below the glass transition temperature. aip.org The final glass products are then cut and polished for characterization and application. optica.orgresearching.cn

The properties of the resulting lead silicate glasses are highly dependent on the composition and the synthesis parameters. For instance, in the xSiO2∙(100-x)PbO2 system, the color of the glass changes from intense orange to colorless as the silica content increases. mdpi.com At lower concentrations, Pb2+ ions act as network modifiers, while at higher concentrations, they can form their own glass network with Pb-O-Pb linkages. mdpi.com

Table 1: Parameters for Melt-Quenching Fabrication of this compound Glasses

| Glass System/Composition | Raw Materials | Melting Temperature (°C) | Melting Duration | Crucible Material | Quenching Method | Annealing Temperature (°C) |

| xSiO2∙(100-x)PbO2 | Silicon(IV) oxide, Lead(IV) oxide | 950 - 1050 | 15 min | Platinum | Poured onto stainless-steel plate | Room Temperature |

| (58-x)SiO2-32PbO-5K2O-5BaO-xTm2O3 | SiO2, Pb3O4, K2CO3, BaCO3, Tm2O3 | 1240 | 1 h | Alumina (B75360) | Cast into preheated steel mold | 390 |

| (80−x) mol% SiO2-x mol% PbO-20 mol% (R2O+RF) (R=Li, Na) | Not specified | 1380 - 1440 | 4 h | Platinum | Poured onto preheated brass mold | 460 |

| BaO-PbO-K2O-B2O3-SiO2 | Not specified | 1100 - 1150 | Not specified | Platinum | Not specified | Not specified |

| Pb-containing silicate glass | Lead oxide, silicate base glass | 1550 | Not specified | Silica | Poured and cooled slowly | 580 |

Solid-State Reaction Synthesis of Crystalline Lead(2+) Silicates

Solid-state reaction is a conventional and crucial method for synthesizing crystalline lead silicates. This technique involves the direct reaction of solid precursors at high temperatures, leading to the formation of new crystalline phases through diffusion and reaction at the interfaces of the reactant particles.

The synthesis of various crystalline lead silicate phases, such as Pb2SiO4 and PbSiO3, has been achieved through this method. The process typically begins with the intimate mixing of stoichiometric amounts of precursor powders, such as lead oxide (PbO) and silicon dioxide (SiO2). uq.edu.au The reactivity of the starting materials can influence the reaction kinetics; for instance, using reactive forms of silica can be advantageous. uci.edu

The mixed powders are then subjected to a series of heat treatments. Pre-reaction at a lower temperature, for example, around 650°C, can be employed to initiate decomposition of precursors like carbonates before the final firing at higher temperatures. uci.edu The main calcination step is carried out at temperatures ranging from 700°C to 900°C for several hours. uci.eduresearchgate.net For example, the synthesis of Li4SiO4 from Li2CO3 and SiO2 involves a two-step reaction mechanism, with the formation of Li2SiO3 followed by its reaction with remaining Li2CO3 to form Li4SiO4 at temperatures between 565°C and 754°C. researchgate.net

The choice of container material is critical to avoid reactions with the lead-containing compounds at high temperatures. Gold containers are sometimes used to prevent reactivity. uci.edu To mitigate the volatility of components like PbO at high temperatures, a "buffering" technique can be used, where the sample is covered with a pre-reacted powder of a similar composition. uci.edu

The final product's phase composition and crystallinity are highly dependent on the reaction temperature, duration, and the stoichiometry of the reactants. researchgate.net For instance, studies on the PbO–SiO2 system have shown that long annealing times at temperatures between 685-700°C for compositions close to Pb2SiO4 can result in a mixture of PbSiO3 and Pb2SiO4. uq.edu.au Phase equilibrium studies are often conducted by equilibrating the sample at a high temperature, rapidly quenching it, and then analyzing the phase composition using techniques like X-ray diffraction (XRD) and electron probe X-ray microanalysis (EPMA). uq.edu.au

Solution-Based and Hydrothermal Synthesis Approaches for this compound Precursors

Solution-based and hydrothermal methods offer alternative routes to the synthesis of this compound materials, often yielding precursors with controlled morphology and properties at lower temperatures compared to high-temperature solid-state reactions.

Synthesis of this compound-Bearing Adsorbent Materials

Solution-based methods are frequently employed to prepare adsorbent materials for the removal of lead(II) ions from aqueous solutions. These methods often involve the synthesis of silicate-based materials which are then used to adsorb lead, or the direct synthesis of lead silicate-containing materials.

One common approach is the preparation of various silicate adsorbents, such as hydrated calcium silicate gel, mesoporous silica, and aluminum silicate, which have shown high efficiency in adsorbing Pb(II) ions. mdpi.commdpi.com For example, non-crystalline hydrated calcium silicate gel, synthesized by a precipitation method using calcium acetate (B1210297) and water glass, can achieve a removal rate of over 90% for lead ions. mdpi.com Similarly, mesoporous aluminum silicate synthesized via a two-step sol-gel method has demonstrated a high adsorption capacity for Pb(II). mdpi.com

Hydrothermal methods have also been utilized to synthesize functionalized silica adsorbents with enhanced lead adsorption capabilities. A poly(ethyleneimine)-functionalized organic–inorganic hybrid silica, prepared through a hydrothermal-assisted surface grafting technique, exhibited a high static adsorption capacity for Pb(II). researchgate.net Another study developed hierarchical zinc silicate nanostructures via a low-cost hydrothermal method, which showed a high adsorption capacity for lead ions. rsc.org

The synthesis of these adsorbent materials often involves techniques like sol-gel processing, precipitation, and hydrothermal treatment. mdpi.commdpi.comresearchgate.net The performance of the resulting adsorbents is influenced by factors such as pH, contact time, and initial metal ion concentration. physchemres.org For instance, the maximum adsorption capacity of a thiamine-functionalized silica gel for Pb(II) was observed at a pH of 5.0.

Green Synthesis Strategies for this compound Microparticles

Green synthesis has emerged as an eco-friendly and cost-effective approach for producing lead-bearing silicate materials. This strategy often utilizes natural resources or waste materials as precursors.

One notable example is the synthesis of silica microparticles from sugarcane bagasse, a byproduct of the sugar industry. researchgate.netnih.gov These biogenically derived silica particles have been successfully used for the removal of lead ions from aqueous solutions. researchgate.netnih.gov The synthesis process is considered "green" as it utilizes a renewable resource. The resulting silica microparticles are spherical and have been shown to effectively adsorb Pb(II) ions, with the adsorption process following the Langmuir isotherm model. researchgate.netnih.gov

Another green approach involves using plant extracts for the synthesis of lead-containing nanoparticles. For instance, lead sulfide (B99878) (PbS) nanoparticles have been synthesized using Aloe Vera extract in a chemical precipitation method. mdpi.com While this example is for lead sulfide, the principle of using plant extracts as reducing or capping agents could potentially be extended to the synthesis of lead silicate nanoparticles.

The use of industrial wastes, such as bagasse fly ash and coal fly ash, as sources of silica and alumina for the synthesis of zeolite A, which can then be used for lead adsorption, is another green strategy. nih.gov This approach not only provides a low-cost adsorbent but also helps in managing industrial waste.

Structural Elucidation and Network Dynamics of Lead 2+ Silicate Systems

Spectroscopic Probes for Local Structure and Coordination Environments

Spectroscopic techniques are invaluable tools for investigating the atomic-scale structure of amorphous and crystalline materials. In the context of lead(2+) silicate (B1173343) systems, they provide detailed information about the coordination environments of both silicon and lead atoms, the connectivity of the silicate network, and the nature of the chemical bonding.

Nuclear Magnetic Resonance (NMR) Investigations of Silicon and Lead Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, offering insights into coordination number, bonding angles, and connectivity.

29Si Magic Angle Spinning (MAS) NMR is instrumental in characterizing the connectivity of the silicate network in lead(2+) silicate glasses. nih.govsemanticscholar.org The technique distinguishes between different silicate structural units, denoted as Qn, where 'n' represents the number of bridging oxygen atoms connecting a given silicon tetrahedron to other tetrahedra. The chemical shifts in 29Si MAS NMR spectra are sensitive to the degree of polymerization of the silicate network. nih.govrsc.org

In binary lead silicate glasses, the addition of lead oxide (PbO) leads to the depolymerization of the silicate network. This is observed in 29Si MAS NMR spectra as a shift towards less negative chemical shift values, indicating the formation of Q species with fewer bridging oxygens (e.g., Q3, Q2, Q1) at the expense of more polymerized units (Q4). shu.ac.ukresearchgate.net The distribution of these Qn species can be quantified by deconvoluting the NMR spectra. researchgate.netresearchgate.net Studies have shown that for lead silicate glasses, the distribution of Q species deviates from a simple binary model and can be influenced by factors such as the lead concentration and the quenching method used to prepare the glass. researchgate.net For instance, above 60 mol% PbO, evidence suggests the formation of a separate lead oxide glass network alongside the silicate network. acs.org

The complexity of the spectra can be further understood by considering the influence of next-nearest neighbors. For example, different Q4 environments have been identified in silicate glasses based on whether they are connected to other Q4 units or to less polymerized Q3 units. nih.gov Static 29Si NMR, by retaining the chemical shift anisotropy (CSA), can also help differentiate between various Qn groups based on their symmetry. nih.govsemanticscholar.org

207Pb NMR spectroscopy provides direct insight into the local environment of lead cations in silicate glasses. acs.orgfibopt.ru The chemical shift and chemical shift anisotropy (CSA) of 207Pb are highly sensitive to the coordination number, Pb-O bond lengths, and the degree of covalency of the Pb-O bonds. acs.orgacs.org

In lead silicate glasses, 207Pb NMR studies have identified the presence of pyramidal PbOn units, specifically PbO3 and PbO4, where the lead atom has a sterically active lone pair of electrons. acs.orgnih.gov The isotropic chemical shifts for these covalent environments are typically found in the range of 800 to 1900 ppm, with large chemical shift anisotropies. acs.org In contrast, more ionic Pb-O environments with higher coordination numbers (≥6) and longer bond lengths exhibit significantly lower chemical shifts, ranging from -3600 to -2500 ppm, and smaller anisotropies. acs.orgmdpi.com

Two-dimensional 207Pb NMR correlation spectroscopy has been particularly useful in resolving and quantifying the different lead environments. acs.orgnih.gov These studies have shown that in binary (PbO)x(SiO2)100-x glasses (for 30 ≤ x ≤ 70), PbO3 trigonal pyramids are the dominant species, constituting 70-80% of the lead environments. acs.org The ratio of PbO3 to PbO4 shows a slight increase with increasing PbO content. nih.gov The PbOn pyramids are primarily connected to the silicate network through Pb-O-Si linkages. acs.orgnih.gov Evidence for a significant number of Pb-O-Pb linkages, where oxygen is shared between PbOn pyramids, appears in glasses with high lead content (PbO ≥ 60 mol%). nih.gov

| Lead Environment | Isotropic Chemical Shift (δiso) Range (ppm) | Chemical Shift Anisotropy (CSA) | Pb-O Bond Character | Coordination Number (n in PbOn) |

|---|---|---|---|---|

| Covalent (e.g., PbO, Pb3O4) | 800 to 1900 | Large (1900 to 2600 ppm) | Covalent | 3, 4 |

| Ionic (e.g., PbSO4, Pb(NO3)2) | -3600 to -2500 | Small (<500 ppm) | Ionic | ≥6 |

| Intermediate (e.g., PbTiO3, PbZrO3) | -1419 to -1017 | Intermediate (-838 to -546 ppm) | Intermediate | - |

<sup>29</sup>Si MAS NMR Studies of Silicate Network Connectivity

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Network Structure

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating the structure of this compound glasses. researchgate.net These techniques probe the vibrational modes of the atomic bonds within the glass network, providing information on the types of structural units present and their connectivity. mdpi.comuctm.edu

In the FTIR spectra of lead silicate glasses, several key absorption bands are observed. A band around 977 cm-1 is attributed to the asymmetric stretching vibrations of Pb-O bonds in [PbO3] and [PbO4] units. mdpi.com Bands at approximately 662 cm-1 and 716 cm-1 are assigned to the stretching vibrations of Pb-O bonds within [PbO3] and [PbO4] units, respectively. mdpi.com The silicate network is characterized by bands corresponding to Si-O-Si asymmetric stretching vibrations (around 1107-1150 cm-1 for Q4 units), symmetric stretching of Si-O-Si, and bending modes of Si-O-Si and O-Si-O. mdpi.comscirp.org The addition of PbO to the silicate network leads to depolymerization, which is reflected in the FTIR spectra by a shift of the main silicate absorption band to lower wavenumbers, indicating an increase in the number of non-bridging oxygens (NBOs). uctm.eduscirp.org

Raman spectroscopy provides complementary information. In silicate glasses, bands in the 800-1200 cm-1 region are generally assigned to Si-O stretching vibrations within silicate tetrahedra. minsocam.orggeoscienceworld.org Specifically, bands around 1100-1050 cm-1, 1000-950 cm-1, 900 cm-1, and 850 cm-1 are attributed to silicate tetrahedra with one, two, three, and four non-bridging oxygens, respectively. minsocam.orggeoscienceworld.org The region between 400 and 700 cm-1 is associated with inter-tetrahedral Si-O-Si linkages. minsocam.orggeoscienceworld.org The evolution of these bands with changing lead content allows for a detailed analysis of the silicate network's structural changes.

| Wavenumber (cm-1) | Spectroscopy Technique | Assignment |

|---|---|---|

| ~1107-1150 | FTIR | Asymmetric stretching of Si-O-Si (Q4 units) |

| ~977 | FTIR | Asymmetric stretching of Pb-O in [PbO3]/[PbO4] |

| ~716 | FTIR | Stretching of Pb-O in [PbO4] |

| ~662 | FTIR | Stretching of Pb-O in [PbO3] |

| 1100-1050 | Raman | Symmetric stretching of SiO4 with one NBO (Q3) |

| 1000-950 | Raman | Symmetric stretching of SiO4 with two NBOs (Q2) |

| ~900 | Raman | Symmetric stretching of SiO4 with three NBOs (Q1) |

| ~850 | Raman | Symmetric stretching of SiO4 with four NBOs (Q0) |

X-ray Absorption Spectroscopy (XAS) for Atomic-Scale Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure around a specific absorbing atom. mdpi.comcapes.gov.br It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comunipd.it XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information on bond distances, coordination numbers, and the identity of neighboring atoms. researchgate.netmdpi.com

In lead silicate glasses, Pb L3-edge XAS has been used to probe the local environment of lead. researchgate.netresearchgate.net EXAFS analysis has been instrumental in determining Pb-O bond lengths and coordination numbers. researchgate.net These studies have supported the existence of PbO3 and PbO4 structural units, with some investigations suggesting that PbO4 groups are the dominant units across a wide range of compositions. researchgate.net The results from EXAFS are often in good agreement with findings from molecular dynamics simulations. researchgate.net

XANES spectra are also sensitive to the lead environment. The shape of the XANES region of the Pb L3-edge spectrum changes with the lead oxide content in the glass. researchgate.netresearchgate.net Comparisons of the XANES spectra of lead silicate glasses with those of crystalline lead oxides can provide further insights into the local structure and bonding around the lead atoms. researchgate.netresearchgate.net For instance, the presence of certain features in the XANES spectra can be indicative of a local structure similar to that in tetragonal PbO. esrf.fr

Electron Paramagnetic Resonance (EPR) Studies of Doped Lead(2+) Silicates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While pure this compound is EPR silent, doping it with paramagnetic ions, such as transition metals like Cu2+, allows for the use of EPR to probe the local structure. unito.ittib-op.org The EPR spectrum of the dopant ion is sensitive to the symmetry and nature of the ligand field provided by the surrounding atoms in the glass network. unito.it

By analyzing the EPR spectra of Cu2+-doped lead silicate glasses, information about the coordination environment of the copper ions can be obtained. bohrium.comresearchgate.net The spin Hamiltonian parameters derived from the spectra provide details about the local symmetry. researchgate.net For example, the observation of a characteristic EPR spectrum for Cu2+ (3d9) can indicate its presence in specific coordination geometries, such as octahedra with tetragonal distortion. researchgate.netresearchgate.net Changes in the EPR signal intensity can also be correlated with the concentration and oxidation state of the dopant ion. bohrium.comtib-op.org

Furthermore, hyperfine interactions between the paramagnetic probe and neighboring nuclei with a magnetic moment (like 207Pb) can sometimes be resolved, providing direct evidence of the proximity of the dopant to lead ions in the glass structure. unito.it Therefore, EPR studies on doped lead(2+) silicates serve as an indirect but powerful method to understand the local environments within the glass network. unito.it

Diffraction-Based Structural Characterization of this compound Phases

The arrangement of atoms and ions in this compound materials, which dictates their physical and chemical properties, is primarily investigated using diffraction techniques. These methods rely on the interaction of waves (like X-rays or electrons) with the material's structure, producing diffraction patterns that serve as a fingerprint of the atomic arrangement.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a cornerstone technique for analyzing the structure of this compound systems. It can distinguish between crystalline materials, which have a long-range, ordered atomic structure, and amorphous materials (like glasses), which possess only short-range order.

In crystalline this compound phases, XRD produces a pattern of sharp, well-defined peaks. jkdhs.org The position (diffraction angle) and intensity of these peaks are unique to each crystalline phase, allowing for their identification by comparing the pattern to databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). jkdhs.org For instance, XRD is used to identify specific crystalline lead silicate compounds, such as PbSiO₃, that form during the heat treatment (crystallization) of lead silicate glasses. researchgate.net The technique can also quantify the relative amounts of different crystalline phases in a mixture, a process known as Rietveld quantitative phase analysis (RQPA). core.ac.uk

For amorphous phases, like lead silicate glasses, the XRD pattern lacks sharp peaks and instead shows broad, diffuse humps. nih.govacs.org This is because the disordered arrangement of atoms scatters X-rays over a wide range of angles. While not providing the precise atomic positions as with crystals, the shape and position of these broad features can still offer valuable information about the short-range order, such as average bond distances and coordination numbers within the glass network. The absence of sharp diffraction peaks in materials like those prepared by melt-quenching confirms their amorphous, or glassy, nature. nih.govmdpi.com

The versatility of XRD allows for the study of phase transformations. For example, by heating a lead silicate glass and taking XRD patterns at different temperatures, one can observe the transition from an amorphous state to a crystalline one, identifying the specific crystalline phases that form at each stage. researchgate.net

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques offer a direct visualization of the microstructure and morphology of this compound materials at high magnifications. By using a beam of electrons instead of light, these methods can resolve features far smaller than what is possible with conventional optical microscopy.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography and morphology of this compound samples. walisongo.ac.id In SEM, a focused beam of electrons is scanned across the sample's surface, generating various signals. The secondary electrons produced provide a high-resolution image of the surface features. SEM can reveal details about particle shape, size distribution, and the presence of different phases within the material. researchgate.netresearchgate.net For example, SEM images can show the morphology of lead silicate crystals, which can appear as prismatic or reticulated aggregates. researchgate.net

When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a potent analytical tool for determining the elemental composition of the sample. walisongo.ac.idthermofisher.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present in the analyzed area. thermofisher.com This is particularly useful for creating elemental maps, which show the distribution of elements like lead (Pb), silicon (Si), and oxygen (O) across the sample's surface, confirming the homogeneity or identifying phase-separated regions in lead silicate glasses or glass-ceramics. acs.orgnih.gov

For even higher magnification and atomic-scale resolution, High-Resolution Transmission Electron Microscopy (HRTEM) is employed. acs.org In HRTEM, a beam of electrons is passed through an ultra-thin sample. The resulting image provides a two-dimensional projection of the atomic structure. frontiersin.org This technique is capable of visualizing the arrangement of atoms in crystal lattices and identifying nanoscale features like nanocrystals within a glass matrix. uctm.edu

HRTEM is invaluable for studying the early stages of crystallization in lead silicate glasses, where tiny crystalline nuclei, often only a few nanometers in size, begin to form. frontiersin.org The size of these nanocrystals can be estimated from HRTEM images. sapub.org For example, studies have revealed the presence of nanocrystals with diameters in the range of 0.8 to 1.6 nm within lead-silicate glass. sapub.org

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Influence of Compositional Variation on this compound Network Structure

Role of Lead Oxide Content on Silicate Network Polymerization

In pure silica (B1680970) (SiO₂) glass, the fundamental building block is the SiO₄ tetrahedron, where each silicon atom is bonded to four oxygen atoms. These tetrahedra are linked together at their corners, forming a three-dimensional network. The oxygen atoms that are shared between two silicon tetrahedra are called bridging oxygens (BO).

When lead oxide (PbO) is introduced into the silica network, it acts as a network modifier. The Pb²⁺ ions and the additional oxygen atoms from PbO disrupt the continuous silicate network. This occurs through the breaking of Si-O-Si bridging bonds and the formation of non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one silicon atom. scirp.org This process is known as depolymerization.

The extent of this depolymerization is directly related to the concentration of PbO.

Low PbO Content: At lower concentrations, PbO primarily acts as a network modifier, similar to alkali oxides. scirp.orgresearchgate.net It increases the number of NBOs, leading to a less polymerized and more fragmented silicate network. researchgate.net This is evidenced by a decrease in properties like viscosity and glass transition temperature as PbO content increases. researchgate.net

High PbO Content: As the concentration of PbO increases significantly (e.g., above 60 mol%), its role becomes more complex. While it continues to depolymerize the silicate network, lead itself can start to participate more actively in the network structure. acs.org Evidence suggests the formation of PbOₙ polyhedra (primarily PbO₃ and PbO₄ pyramids) that connect to SiO₄ tetrahedra through Pb-O-Si linkages. acs.org At very high lead concentrations, Pb-O-Pb linkages may also appear, where oxygen atoms are shared between lead polyhedra. acs.org This dual role has led to PbO being described as a conditional network-former. acs.org

The degree of network polymerization can be quantified by analyzing the distribution of Qⁿ species, where 'n' represents the number of bridging oxygens per SiO₄ tetrahedron (n can range from 0 to 4). Spectroscopic techniques reveal that increasing PbO content leads to a decrease in the proportion of highly connected Q⁴ and Q³ species and an increase in less connected Q², Q¹, and even Q⁰ species, confirming the depolymerization of the network. koreascience.kr

Effects of Modifying Oxides (e.g., Alkali, Alkaline Earth, Cerium) on this compound Structure

Lead(II) oxide (PbO) itself can act as both a network modifier and a network former. At lower concentrations, Pb²⁺ ions typically act as modifiers, breaking up the silicate network. mdpi.com At higher concentrations, lead can form its own network through Pb-O-Pb linkages. mdpi.com The addition of other modifying oxides further alters this complex structure.

Alkali and Alkaline Earth Oxides

Alkali (e.g., Li₂O, Na₂O, K₂O) and alkaline earth oxides (e.g., MgO, CaO) are classic network modifiers. uomustansiriyah.edu.iq When introduced into a lead silicate glass system, the alkali cations (like Na⁺, K⁺) and alkaline earth cations (like Ca²⁺) occupy holes or interstices within the glass structure. dergipark.org.tringentaconnect.com This incorporation weakens the silicon-oxygen bonds. dergipark.org.tr Specifically, the modifier ions break down some of the Pb-O-Si linkages, creating NBOs. ingentaconnect.com Each monovalent alkali ion (e.g., Na⁺, K⁺) creates one NBO, while each divalent alkaline earth ion (e.g., Ca²⁺) creates two NBOs. ingentaconnect.com These newly formed NBOs then form weaker ionic bonds with the modifying cations, replacing the stronger covalent Si-O and Pb-O bonds. ingentaconnect.com

The replacement of PbO with alkali or alkaline earth oxides systematically alters the physical properties of the glass, reflecting underlying structural changes. For instance, replacing lead oxide with alkali oxides like lithia (Li₂O), soda (Na₂O), or potash (K₂O) in a lead silicate glass leads to a decrease in density and an increase in molar volume. dergipark.org.tr This is attributed to the lower atomic weight of the alkali metals compared to lead and changes in the compactness of the structure. dergipark.org.tr Conversely, the introduction of divalent oxides like magnesia (MgO), lime (CaO), or barium oxide (BaO) results in varied effects based on the cation's field strength and tendency to form bridges within the network. dergipark.org.tr

Data derived from a study on lead silicate glasses where PbO was partially replaced by various modifying oxides.

Table 1: Effect of Modifying Oxides on the Density and Molar Volume of a Lead Silicate Base Glass

| Base Glass Composition (wt%) | Modifier Oxide | Modifier Addition (wt%) | Resulting Density (g/cm³) | Resulting Molar Volume (cm³) |

|---|---|---|---|---|

| 70% PbO, 30% SiO₂ | - | 0 | 6.381 | 30.340 |

| 70% PbO, 30% SiO₂ | Lithia (Li₂O) | 5 | 5.963 | 31.156 |

| 70% PbO, 30% SiO₂ | Soda (Na₂O) | 5 | 5.962 | 31.353 |

| 70% PbO, 30% SiO₂ | Potash (K₂O) | 5 | 5.836 | 31.669 |

| 70% PbO, 30% SiO₂ | Magnesia (MgO) | 5 | 6.136 | 30.292 |

| 70% PbO, 30% SiO₂ | Lime (CaO) | 5 | 6.027 | 30.622 |

Source: Adapted from data presented in DergiPark, 2009. dergipark.org.tr

Cerium Oxide

Cerium oxide (CeO₂) is considered an intermediate oxide, meaning it can function as either a network former or a network modifier depending on the glass composition. scirp.orgacerp.ir In lead silicate glasses, CeO₂ predominantly acts as a strong network modifier. scirp.orgscirp.org Studies on the CeO₂-PbO-SiO₂ system show that as CeO₂ is added at the expense of SiO₂, the concentration of NBOs in the glass network increases significantly. scirp.orgscirp.org

Table 2: Structural Role of CeO₂ in a 50PbO-(50-x)SiO₂-xCeO₂ Glass System

| Molar Ratio (R = (CeO₂ + PbO)/SiO₂) | CeO₂ Content (mol%) | Dominant Silicate Species (from NMR) | Structural Observation (from FTIR & NMR) |

|---|---|---|---|

| 1.00 | 0 | - | Lowest concentration of NBOs |

| 1.20 | 5 | Q² species are dominant | Increase in NBOs, CeO₂ acts as a modifier |

| 1.86 | 15 | - | Further increase in NBOs and chemical shift |

| 2.34 | 20 | - | Frequent increase of NBOs in the glass network |

Source: Adapted from findings in Scientific Research Publishing, 2018. scirp.orgscirp.org

Anionic Substitution Effects in Silicate Structures (e.g., Silicate-Substituted Hydroxyapatite)

Anionic substitution involves the replacement of an anionic group within a crystal lattice with another of a different type. This is a key method for modifying the structural and chemical properties of materials. A prominent example of this in silicate-containing structures is silicate-substituted hydroxyapatite (B223615) (Si-HAp). researchgate.netresearchgate.net Hydroxyapatite (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is the primary mineral component of bone. researchgate.net Its structure allows for a wide range of ionic substitutions. mdpi.comscispace.com

In Si-HAp, the phosphate (B84403) (PO₄³⁻) group is partially replaced by the silicate (SiO₄⁴⁻) group. researchgate.net This substitution fundamentally alters the apatite's crystal structure and properties. nih.gov The incorporation of silicon into the HAp lattice is confirmed through various analytical techniques, including X-ray diffraction (XRD), FTIR, and NMR spectroscopy. elsevier.esresearchgate.net

The primary structural effects of this anionic substitution include:

Structural and Chemical Stability: The structural disorder and charge-compensating vacancies can decrease the stability of the hydroxyapatite structure. jmaterenvironsci.com This often results in an increased dissolution rate and enhanced bioactivity compared to pure hydroxyapatite. researchgate.netjmaterenvironsci.com FTIR analysis shows a decrease in the intensity of vibrational bands associated with the hydroxyl groups, which supports the vacancy compensation mechanism. elsevier.esresearchgate.net

Nanosized silicate-substituted hydroxyapatites can be characterized by the general formula Ca₁₀(PO₄)₆₋ₓ(SiO₄)ₓ(OH)₂₋ₓ, highlighting the coupled substitution of silicate for phosphate and the corresponding reduction in hydroxyl groups. researchgate.net These structural modifications at the atomic level are crucial for tailoring the material's properties for specific applications.

Table 3: Summary of Anionic Substitution Effects in Silicate-Substituted Hydroxyapatite (Si-HAp)

| Structural Aspect | Effect of Substituting PO₄³⁻ with SiO₄⁴⁻ | Consequence | Supporting Evidence |

|---|---|---|---|

| Charge Balance | Introduction of excess negative charge (SiO₄⁴⁻ vs. PO₄³⁻). | Creation of hydroxyl (OH⁻) vacancies to maintain neutrality. elsevier.esresearchgate.net | FTIR shows decreased intensity of OH⁻ vibrational bands. elsevier.esresearchgate.net |

| Crystal Lattice | Incorporation of a different-sized anion. | Distortion of the apatite lattice; decrease in crystallite size and crystallinity with increased Si content. researchgate.netelsevier.es | XRD analysis shows changes in lattice parameters and peak broadening. elsevier.es |

| Chemical Stability | Increased structural disorder and vacancies. | Decreased stability and increased solubility/dissolution rate. jmaterenvironsci.com | Dissolution studies showing faster ion release compared to pure HAp. jmaterenvironsci.com |

Source: Compiled from multiple research findings. researchgate.netelsevier.esresearchgate.netjmaterenvironsci.com

Theoretical and Computational Chemistry of Lead 2+ Silicate Systems

Molecular Simulation Techniques for Lead(2+) Silicate (B1173343) Melt and Glass Structures

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure of lead-silicate glasses and melts at an atomic level. doaj.orgresearchgate.netbibliotekanauki.pl These simulations can provide insights into both short-range and medium-range order within the glass structure.

In a typical MD simulation of lead-silicate glass, the system is modeled by assuming that atoms interact through a defined potential, often a two-body potential that includes both repulsive and Coulombic forces. doaj.orgbibliotekanauki.pl The system is initially simulated as a hot melt and then gradually cooled to room temperature to form a glass. doaj.orgbibliotekanauki.pl

From the simulation, various structural properties can be analyzed. Short-range order is often characterized by pair distribution functions and angular distribution functions. doaj.orgbibliotekanauki.pl Medium-range order can be investigated through techniques like cation-anion ring analysis. doaj.orgbibliotekanauki.pl These simulations have been performed across a wide range of compositions to understand how structural parameters change with varying lead oxide content. researchgate.net The application of molecular dynamics is a valuable approach for understanding the structure of polycomponent silicate glasses and can also be used to study transport properties. pyrometallurgy.co.za

Modeling of Silicate Oligomerization Pathways Relevant to Lead(2+) Silicate Formation

Understanding the formation of this compound materials requires knowledge of the underlying silicate oligomerization pathways. Computational modeling provides a means to investigate these complex reaction mechanisms.

The initial stages of silicate polymerization have been studied using DFT calculations. researchgate.net These studies investigate the energetics of deprotonation and dimerization reactions, which are fundamental steps in the formation of larger silicate structures. researchgate.net The reaction environment, particularly the pH, significantly influences the energetics of these reactions. researchgate.net

The oligomerization of silicic acid often proceeds through a two-step mechanism involving the initial formation of a pentacoordinated intermediate. nih.govacs.org AIMD simulations have been used to study the free-energy profiles of these reaction pathways, revealing the activation barriers for the formation of various silicate oligomers, including dimers, trimers, and ring structures. nih.gov These studies have also explored the influence of different ions on the reaction kinetics and thermodynamics, showing that cations can increase the free-energy barriers of the condensation reactions. nih.gov In some cases, a neutral mechanism for silicate oligomerization is considered, which can be modeled alongside anionic pathways. rsc.org

Advanced Applications and Materials Science Research Involving Lead 2+ Silicate

Lead(2+) Silicate (B1173343) in Optical Materials Research

The distinct optical properties of lead(2+) silicate glasses make them a valuable material for research and development in photonics and optical devices. mdpi.comamericanelements.com The high lead content can be engineered to produce glasses with a high refractive index and significant nonlinear optical behavior. researchgate.net

This compound glasses, particularly those with a high concentration of lead(II) oxide (PbO), exhibit a large nonlinear refractive index (n₂), which can be up to 20 times higher than that of conventional silica (B1680970) glass. aip.orgaip.org This high nonlinearity is crucial for applications in optical switching and frequency comb generation. aip.orgaip.org

Research has focused on developing various types of lead silicate glasses, such as the commercially available SF57, which has a nonlinear refractive index measured at 4.1·10⁻¹⁹ m²/W at 1060 nm. optica.org The combination of this inherent material nonlinearity with the geometric advantages of microstructured holey fibers (HFs) allows for a dramatic increase in the effective nonlinearity of the fiber. optica.org Scientists have successfully fabricated lead silicate HFs with nonlinear coefficients as high as 640 W⁻¹km⁻¹. optica.org

Another area of research involves inducing second-order nonlinearities (χ⁽²⁾) in these typically centrosymmetric glasses. A technique using electron-beam irradiation to implant charges has been shown to create a large, permanent second-order susceptibility in lead silicate glass, achieving χ⁽²⁾ values as high as 0.7 pm/V. optica.orgscispace.com This method offers high resolution for creating complex patterns needed for quasi-phase-matching in nonlinear optical devices. scispace.com

The table below summarizes the properties of a notable high-nonlinearity lead silicate glass.

| Property | Value | Wavelength | Reference |

| Glass Type | SF57 | optica.org | |

| **Nonlinear Refractive Index (n₂) ** | 4.1·10⁻¹⁹ m²/W | 1060 nm | optica.org |

| Linear Refractive Index | 1.8 | 1550 nm | optica.org |

| Zero-Dispersion Wavelength | 1970 nm | optica.org |

This compound glass fibers are actively researched as host materials for rare-earth ions to create fiber lasers, particularly for the 2.0 μm spectral region. optica.org The addition of heavy metal oxides like PbO to the silicate glass structure can improve the luminescent properties of the dopant ions. optica.org The structure of lead silicate glass allows for high solubility of rare-earth ions. optica.org

Studies have demonstrated the fabrication of Thulium (Tm³⁺) doped lead silicate single-mode fibers. optica.org These fibers, created using a rod-in-tube technique, have shown promising results for 2.0 μm laser applications, with amplified spontaneous emission (ASE) observed in short fiber lengths when pumped with a 1560 nm laser. optica.org Similarly, heavily Holmium (Ho³⁺) doped lead silicate glass fibers have been developed, achieving a single-mode laser output of 60 mW in a 6 cm-long fiber, indicating high potential for single-frequency fiber laser applications. researchgate.net Research on Erbium (Er³⁺) doped lead silicate glass has also shown it to be a promising material for near-infrared emission and up-conversion applications, with a relatively broad emission and long lifetime for the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. pan.pl

Key findings from research on rare-earth-doped lead silicate fibers are presented below.

| Dopant Ion | Host Glass Composition (molar %) | Key Finding | Application | Reference |

| Tm³⁺ | (58-x)SiO₂-32PbO-5K₂O-5BaO-xTm₂O₃ | Realized ~2.0 μm ASE in a 3.5 cm fiber. | 2.0 μm Fiber Lasers | optica.org |

| Ho³⁺ | Lead Silicate Glass (SPANK) | Achieved 60 mW single-mode laser output. | Single-Frequency Fiber Lasers | researchgate.net |

| Er³⁺ | Lead Silicate Glass | Broad NIR emission (70.5 nm) and long lifetime (3.7 ms). | NIR Emission, Optical Temperature Sensors | pan.pl |

Optical microbubble resonators fabricated from this compound glass are investigated for their potential as components in photonic circuits. aip.orgsoton.ac.uk These hollow, bubble-like structures act as whispering gallery mode (WGM) resonators, confining light near the surface to achieve very high-quality factors (Q-factors). aip.org The fabrication process involves heating a pressurized lead-silicate glass microcapillary, causing it to expand and form a microbubble. aip.orgresearchgate.net

Researchers have successfully fabricated both single-stem and two-stem microbubbles from SF57 lead-silicate glass. aip.org These resonators have demonstrated high Q-factors, reaching up to 7 × 10⁶. aip.orgsoton.ac.uk The high nonlinearity of the lead-silicate glass, combined with the high Q-factor, makes these microbubble resonators promising for studying nonlinear optical effects like Raman scattering and four-wave mixing at very low power thresholds. aip.orgsoton.ac.uk Similarly, solid microsphere resonators made from lead-silicate glass have also been fabricated, achieving Q-factors as high as 0.9 × 10⁷, close to the theoretical material-limited value. aip.org

The table below details the characteristics of fabricated this compound microbubble resonators.

| Resonator Type | Diameter | Q-factor | Wavelength | Reference |

| Single-Stem Microbubble | 38 μm | 2.3 × 10⁵ | ~775 nm | aip.org |

| Two-Stem Microbubble | 48 μm | 7 × 10⁶ | ~775 nm | aip.org |

| Microsphere | 109 μm | 0.9 × 10⁷ | ~1555 nm | aip.org |

Research on this compound Glass Fibers for Laser Applications

This compound in Ceramic and Glaze Research

This compound has a long history of use in ceramics, particularly as a primary component in glazes. digitalfire.comresearchgate.net Its ability to form a glassy matrix at relatively low temperatures makes it an effective flux. upc.edu Research continues to explore the structural role of its constituent oxides and its thermal properties for specialized applications.

In silicate glass and glass-ceramic systems, lead(II) oxide (PbO) can play a dual structural role, acting as both a network modifier and a network former, depending on the glass composition. researchgate.netscirp.org When acting as a network modifier, similar to alkali oxides, PbO introduces non-bridging oxygens (NBOs) into the silicate network. scirp.org This modification disrupts the continuous silica (SiO₂) network. scirp.org

However, in glasses with high lead content, PbO can also act as a network former, creating PbO₄ structural units that integrate into the glass structure through Pb-O-Si bonds. scirp.orgresearchgate.net This dual nature makes lead silicate glasses particularly interesting for specialized applications. researchgate.net Studies on CeO₂-PbO-SiO₂ glass ceramics have shown that increasing modifier oxides (like PbO and CeO₂) at the expense of SiO₂ leads to a higher concentration of NBOs in the silicate network. scirp.org

The thermal properties of this compound vitreous materials are critical for their use as high-temperature sealants, for example, in joining glass to metal. edp-open.orgedp-open.orgresearchgate.netresearchgate.net A key parameter for such applications is the coefficient of thermal expansion (CTE), which must be compatible with the substrate material to ensure good adherence and prevent stress-induced failure. edp-open.orgedp-open.orgresearchgate.net

Research on the SiO₂-PbO-Na₂O system has been conducted to characterize its thermal behavior for sealant applications with steel substrates. edp-open.orgedp-open.org Differential thermal analysis provides information on glass transition, crystallization, and melting temperatures, while dilatometer measurements establish the CTE. edp-open.orgedp-open.orgresearchgate.net For a good adherence between the vitreous material and a steel substrate, the difference in their CTEs should be minimal. edp-open.orgedp-open.orgresearchgate.net Studies have shown that lead silicate materials can be formulated to have CTEs suitable for sealing with steel, making them adequate for such applications. edp-open.orgedp-open.orgresearchgate.net

The following table presents data from a study on the thermal properties of two lead silicate vitreous materials for sealant applications.

| Material ID | CTE (α) (× 10⁻⁶ K⁻¹) | Substrate (OL 38 Steel) CTE (α) (× 10⁻⁶ K⁻¹) | CTE Mismatch (%) | Suitability for Adherence | Reference |

| A1 | 10.2 | 10.8 | < 37% | Good | edp-open.orgedp-open.org |

| A2 | 17.6 | 10.8 | < 37% | Good | edp-open.orgedp-open.org |

Durability and Interaction of Lead(2+) Glazes with Corrosive Media in Cultural Heritage Research

Lead-based glazes and glasses are prevalent in historical and cultural artifacts, but they are susceptible to degradation over time. researchgate.net Research into the durability of these this compound glazes is crucial for the preservation of cultural heritage. researchgate.netsemanticscholar.org Studies have focused on how these glazes interact with corrosive environments, such as those found in waste pits and deposits, which can be simulated by acidic solutions. researchgate.netsemanticscholar.orgceramics-silikaty.cz

Experiments involving the exposure of lead glazes to nitric acid and acetic acid solutions, which mimic environmental nitrates and organic acids respectively, have been conducted to understand these degradation processes. researchgate.netsemanticscholar.orgceramics-silikaty.cz The concentration of lead and silicon leached into the corrosive solutions is a key indicator of the glaze's durability. researchgate.netresearchgate.net Analytical techniques such as atomic absorption spectroscopy (AAS), X-ray diffraction (XRD), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) are employed to analyze the leached solutions and identify any newly formed precipitates. researchgate.netsemanticscholar.org

Research has shown that the chemical composition of the glaze is a primary factor in its durability. researchgate.net For instance, glazes with higher lead content can exhibit significant leaching of lead and other elements when in contact with acidic solutions. researchgate.netrsc.org One study found that after 48 hours of contact with a citric acid solution, the average leached lead content was 54 mg/l, with some samples reaching as high as 300 to 900 mg/l. researchgate.netrsc.org The leaching process can lead to the formation of a lead-depleted layer on the glass surface. researchgate.net Interestingly, in some cases, a very thin, lead-enriched layer can form on the surface after an initial leaching period. researchgate.net

The interaction with corrosive media can also alter the glass network structure. Vibrational spectroscopy has revealed that over time, the role of lead as a network former in the glass decreases. researchgate.netsemanticscholar.org This is observed as a shift in the spectroscopic signal, indicating a transition from a Si-O-Pb-O-Si network to a more Si-O-Si dominated network. researchgate.netsemanticscholar.org The presence of defects like bubbles and micro-holes in the glaze can significantly reduce its corrosion resistance by providing pathways for corrosive agents to penetrate. semanticscholar.org

This compound in Adsorption and Environmental Treatment Technologies

Silicate-based materials are widely investigated for their potential in environmental remediation, particularly for the removal of heavy metals from aqueous solutions. mdpi.comresearchgate.net Adsorption is considered a cost-effective and efficient method for this purpose. mdpi.com

The primary mechanism for the adsorption of heavy metals like lead(II) onto silicate materials involves the interaction with surface functional groups. nih.gov Active silicate materials possess silanol (B1196071) groups (Si-OH) on their surface, which play a crucial role in the adsorption process. nih.gov These groups can form covalent and hydrogen bonds with metal ions. nih.gov The removal of heavy metals such as Cu(II), Cd(II), and Pb(II) occurs through the formation of surface adsorption complexes with these silanol groups. nih.gov

The adsorption process is often rapid, with equilibrium being reached in a short amount of time. nih.gov The efficiency of adsorption can be influenced by various factors, including the pH of the solution. acs.org At lower pH, the surface of the silicate adsorbent can become protonated, leading to a decrease in the adsorption of cationic metal ions. acs.org

The adsorption capacity of silicate-based adsorbents can be significant. For example, mesoporous silica materials have shown high adsorption capacities for various heavy metals due to their large surface area and porous structure. d-nb.info The table below summarizes the maximum adsorption capacities of a specific mesoporous silica adsorbent (c-MCM-41(40)) for different heavy metals. d-nb.info

| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) |

| Cu(2+) | 36.3 |

| Pb(2+) | 58.5 |

| Cd(2+) | 32.3 |

| Data sourced from a study on mesoporous silica materials prepared by microwave synthesis. d-nb.info |

The adsorption process is often well-described by the Langmuir isotherm model, suggesting a homogeneous adsorption process. acs.orgd-nb.info Kinetic studies frequently indicate that the pseudo-second-order model provides a good fit for the experimental data. d-nb.info

Sodium silicates have been utilized in drinking water treatment for corrosion control, including for lead pipes. dal.caaniq.org.mx The primary proposed mechanisms for lead release mitigation are an increase in pH and the formation of a protective silica film on the pipe surface. researchgate.net

However, the effectiveness of silicate treatment for controlling lead release is a subject of ongoing debate in the scientific community. acs.org Some studies suggest that the main benefit of sodium silicate addition is the resulting increase in pH, which can lower the solubility of lead corrosion products. dal.caacs.orgacs.org Research has indicated that silicate treatment may not consistently reduce lead release compared to inhibitor-free systems at the same pH. nih.gov In fact, some studies have reported higher lead concentrations in silicate-treated systems. acs.org

The formation of a protective layer is another key area of investigation. While some research has identified the presence of silicon-rich layers or aluminosilicate (B74896) minerals on the surface of lead corrosion scales after silicate treatment, the direct impact of this layer on inhibiting lead release is not definitively established. acs.orgacs.orgnih.gov Studies have shown that even with the formation of a nanometer-thick silicon layer, lead release was not significantly inhibited. nih.gov Lead carbonates often remain the dominant corrosion product, controlling the lead levels in the water. dal.canih.govnih.gov

Furthermore, the addition of sodium silicate can sometimes lead to an increase in colloidal or particulate lead. acs.orgacs.orgnih.gov At higher concentrations, silicates can disperse existing corrosion scales, leading to a release of colloidal metals, including lead. nih.gov

A comparison of different corrosion inhibitors has often found that orthophosphates are more effective than sodium silicates at reducing lead release under various water quality conditions. acs.orgnih.gov

Adsorption Mechanisms of Heavy Metals onto Silicate-Based Adsorbents

Catalytic Applications of Lead(2+) Silicates

Lead silicates have also been explored for their catalytic properties in organic synthesis. google.com Specifically, insoluble lead salts of oxyacids of Group IV elements, including lead silicates, have been identified as effective catalysts. google.com These compounds can have varying ratios of lead monoxide (PbO) to silicon dioxide (SiO2). google.com

One notable application is in the production of Guerbet alcohols. google.com Lead silicates, such as lead metasilicate (B1246114) (PbSiO3) and dilead orthosilicate (B98303) (Pb2Si2O7), have been shown to catalyze this reaction effectively. google.com For instance, using lead metasilicate as a catalyst in the synthesis of 2-hexyldecanol-1 resulted in a high conversion rate. google.com

Lead-doped catalysts, such as Pb/ZSM-5, are also used in the synthesis of pyridine. alfachemic.com Additionally, lead-supported catalysts on materials like carbon (Ni-Pb/C) are being researched for reactions such as the carbonylation of ethanol. alfachemic.com The use of nanostructured silicate materials as catalysts is a growing field, offering advantages like easy recovery and reusability. nih.gov

Environmental Geochemistry and Speciation of Lead 2+ Silicate

Occurrence and Formation of Lead(2+) Silicates in Natural Environments

Lead(II) silicates are present in various natural environments, often as a result of both natural geological processes and anthropogenic activities. Their formation and occurrence are closely linked to specific geological settings and environmental conditions.

In mining wastes and contaminated soils, lead(II) silicates are found in association with a variety of other minerals. The specific mineral assemblage depends on the original ore composition and the subsequent weathering processes.

Mining Wastes: In wastes from lead-zinc mining operations, lead silicates can be associated with primary sulfide (B99878) minerals like galena (PbS) and sphalerite (ZnS), as well as gangue minerals such as calcite (CaCO3), dolomite (B100054) (CaMg(CO3)2), and barite (BaSO4). nih.gov Weathering of these primary ores under oxic conditions can lead to the formation of secondary lead minerals, including lead silicates, alongside more common secondary phases like anglesite (PbSO4) and cerussite (PbCO3). nih.gov For instance, at the Franklin Mine in New Jersey, lead silicate (B1173343) minerals such as esperite, margarosanite, barysilite, and nasonite were found in distinct mineral assemblages, often associated with calcium silicate units. rruff.info These lead silicates are typically compound silicates of lead with other elements like manganese, zinc, and calcium. rruff.info

Contaminated Soils: In soils contaminated by mining activities or other industrial sources, lead can be distributed among various phases, including oxides, oxyhalides, silicates, and carbonaceous material. nih.gov The presence of silicate minerals in the soil can influence the speciation of lead. While crystalline lead silicate phases are not always identified, lead may be associated with silicate mineral surfaces or exist as amorphous lead silicate phases. acs.org Studies have shown that in some contaminated soils, lead can be associated with poorly-crystalline jarosites and Fe (oxyhydr)oxides. nih.gov

The following table summarizes the common mineralogical associations of lead(II) silicates in mining wastes and soils:

| Environment | Associated Minerals | Source |

| Mining Wastes | Galena (PbS), Sphalerite (ZnS), Calcite (CaCO3), Dolomite (CaMg(CO3)2), Barite (BaSO4), Anglesite (PbSO4), Cerussite (PbCO3), Esperite, Margarosanite, Barysilite, Nasonite | nih.govnih.govrruff.info |

| Contaminated Soils | Oxides, Oxyhalides, Carbonaceous Material, Poorly-crystalline Jarosites, Fe (oxyhydr)oxides | nih.govnih.gov |

The formation of lead(II) silicates in the environment is governed by several geochemical pathways, primarily involving the interaction of lead with dissolved silica (B1680970) or silicate minerals.

Precipitation from Solution: In aqueous environments with sufficient concentrations of both dissolved lead(II) and silicic acid (H4SiO4), lead silicate can precipitate directly from the solution. This process is influenced by factors such as pH, temperature, and the presence of other ions.

Interaction with Silicate Minerals: Lead in solution can react with the surfaces of existing silicate minerals. This can occur through several mechanisms:

Adsorption: Lead ions can adsorb onto the surfaces of silicate minerals, particularly clay minerals and iron or manganese (oxyhydr)oxides that are often associated with them.

Ion Exchange: Lead ions can replace other cations within the crystal lattice of certain silicate minerals.

Surface Precipitation: Under certain conditions, lead can precipitate as a new solid phase, such as lead silicate, on the surface of a silicate mineral.

Weathering of Lead-Bearing Minerals: The weathering of primary lead-bearing minerals, such as galena, in the presence of silicate-rich waters can lead to the formation of secondary lead silicates. nih.gov Similarly, the alteration of lead-containing glasses or other amorphous materials can also release lead that can then react to form lead silicates.

Mineralogical Associations of Lead(2+) Silicates in Mining Wastes and Soils

Analytical Methodologies for Lead(2+) Speciation in Silicate-Rich Matrices

Determining the chemical form, or speciation, of lead in complex environmental samples like soils and sediments is critical for understanding its mobility, bioavailability, and toxicity. A variety of analytical techniques are employed for this purpose, each providing different types of information about the lead species present.

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for speciation analysis. nih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a widely used technique for the speciation of organolead compounds and can also be applied to separate different inorganic lead species. nih.govresearchgate.net The HPLC separates the different lead compounds in the sample, and the ICP-MS serves as a highly sensitive and element-specific detector. nih.govresearchgate.net This method has been used to separate and quantify inorganic lead (Pb²⁺) and various organolead species in environmental and biological samples. researchgate.net For instance, an online solid-phase extraction (SPE) coupled with HPLC-ICP-MS has been developed for the speciation analysis of trace lead in water, achieving very low detection limits. nih.gov Size-exclusion chromatography coupled with ICP-MS has also been used to study the speciation of lead in wine, showing its distribution among biomolecular compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for the analysis of volatile or semi-volatile organolead compounds. The sample is first vaporized, and the different compounds are separated in the gas chromatograph before being detected by the mass spectrometer. Derivatization is often required to make the lead compounds volatile enough for GC analysis.

Electrochemical techniques are particularly useful for measuring the concentration of "labile" lead species, which are generally considered to be the more bioavailable forms. These methods are sensitive and can often be performed with minimal sample preparation. speciation.net

Anodic Stripping Voltammetry (ASV): ASV is a highly sensitive technique for determining the concentration of trace metals, including lead. It involves a pre-concentration step where lead is deposited onto a working electrode, followed by a stripping step where the lead is re-oxidized, generating a current that is proportional to its concentration. ASV can distinguish between free metal ions and lead that is complexed with ligands. speciation.net

Potentiometry with Ion-Selective Electrodes (ISEs): Lead-selective electrodes can be used to measure the activity of free lead ions in a solution. This provides direct information about the thermodynamically active fraction of lead.

Stripping Chronopotentiometry (SCP): SCP is another electrochemical technique that can be used to study the complexation of lead with natural organic matter.

These electrochemical methods are valuable for assessing the fraction of lead that is readily available to interact with biological organisms. researchgate.net

X-ray based techniques are powerful for characterizing the solid-phase speciation of lead, providing information about the mineralogy and elemental composition of lead-bearing particles. geoscienceworld.org

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of the sample surface, allowing for the visualization of individual particles. The coupled EDX detector provides elemental analysis of specific points or areas on the sample, which can help to identify lead-containing particles and their association with other elements, such as silicon. geoscienceworld.org

X-ray Diffraction (XRD): XRD is a standard technique for identifying crystalline minerals. geoscienceworld.org By analyzing the diffraction pattern of a sample, the specific lead-containing minerals, including lead silicates, can be identified. This technique has been used to confirm the presence of various minerals in mining wastes. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local chemical environment of lead atoms, including their oxidation state and coordination with neighboring atoms. spectroscopyonline.com This technique is particularly useful for identifying the specific lead species present, even in amorphous or poorly crystalline materials. spectroscopyonline.comacs.org

The following table provides a summary of these X-ray based techniques and the information they provide:

| Technique | Information Provided | Source |

| SEM-EDX | Particle morphology and elemental composition | geoscienceworld.org |

| XRD | Crystalline mineral identification | geoscienceworld.orgresearchgate.net |

| XAS (XANES/EXAFS) | Lead oxidation state, coordination environment, and speciation in both crystalline and amorphous materials | spectroscopyonline.comacs.org |

Isotope Analysis for Source Apportionment of Lead in Silicate Environments

Isotope analysis is a powerful tool for tracing the origin of lead (Pb) in various environmental settings, including those dominated by silicate minerals. This technique relies on the fact that lead has four stable isotopes: ^{204}Pb, ^{206}Pb, ^{207}Pb, and ^{208}Pb. Three of these isotopes (^{206}Pb, ^{207}Pb, and ^{208}Pb) are the end products of the radioactive decay of uranium (^{238}U and ^{235}U) and thorium (^{232}Th), while ^{204}Pb is not radiogenic. researchgate.net The isotopic composition of lead in a particular material is a function of the original uranium and thorium content and the age of the material. nih.gov This results in distinct isotopic "fingerprints" for different lead sources, whether they are natural geological formations or anthropogenic contaminants. nih.govnih.gov